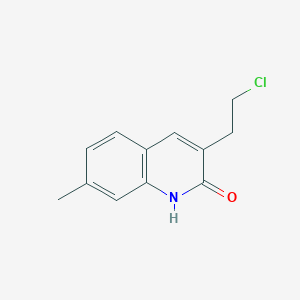

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-(2-chloroethyl)-7-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGDNCQOGMDOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355917 | |

| Record name | 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73863-55-5 | |

| Record name | 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

This guide provides an in-depth exploration of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural characterization, and potential as a scaffold for drug discovery, drawing upon established knowledge of quinolinone derivatives.

Introduction: The Quinolinone Scaffold in Drug Discovery

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] The introduction of a carbonyl group into the quinoline core gives rise to quinolinones, also known as oxo-quinolines, a versatile subgroup with immense therapeutic potential. These compounds are prevalent in both natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4]

The 2-quinolone (or quinolin-2(1H)-one) scaffold, in particular, is a privileged structure found in numerous bioactive molecules and natural alkaloids.[5][6] Its unique chemical architecture allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The compound of focus, 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one, incorporates several key features: the core quinolin-2(1H)-one structure, a reactive 2-chloroethyl group at the 3-position, and a methyl group at the 7-position. These modifications are anticipated to modulate its biological activity and provide a handle for further synthetic elaboration, making it a promising candidate for the development of novel therapeutic agents.

Synthesis of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one: A Proposed Pathway

Caption: Proposed synthetic pathway for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.

Experimental Protocols

Step 1: Synthesis of 7-Methylquinolin-2(1H)-one

This initial step can be achieved through a modified Doebner-von Miller reaction, a classic method for quinoline synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine and malonic acid in a suitable high-boiling solvent such as polyphosphoric acid.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate, 7-methylquinolin-2,4-diol, is filtered, washed with water, and dried. Subsequent reduction and decarboxylation, for instance by heating with a reducing agent like zinc dust, will yield 7-methylquinolin-2(1H)-one. The crude product can be purified by recrystallization or column chromatography.

Step 2: Vilsmeier-Haack Formylation

This reaction introduces a formyl group at the C3 position of the quinolinone ring.

-

Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

Reaction: Add 7-methylquinolin-2(1H)-one to the freshly prepared Vilsmeier reagent. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up: Quench the reaction by pouring the mixture onto crushed ice. The product, 2-hydroxy-7-methylquinoline-3-carbaldehyde, will precipitate out and can be collected by filtration, washed, and dried.

Step 3: Reduction of the Aldehyde

The formyl group is reduced to a hydroxymethyl group.

-

Reaction: Suspend 2-hydroxy-7-methylquinoline-3-carbaldehyde in a suitable solvent like methanol or ethanol. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.

-

Monitoring: Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

Purification: Neutralize the reaction with a dilute acid and extract the product, 3-(hydroxymethyl)-7-methylquinolin-2(1H)-one, with an organic solvent. The organic layer is then dried and concentrated to yield the product.

Step 4 & 5: Chain Extension and Chlorination

This two-step sequence converts the hydroxymethyl group to the desired 2-chloroethyl side chain.

-

Conversion to Nitrile: The hydroxymethyl group is first converted to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3-(chloromethyl)-7-methylquinolin-2(1H)-one is then reacted with potassium cyanide (KCN) to yield the corresponding nitrile.

-

Reduction and Diazotization/Chlorination: The nitrile is reduced to a primary amine using a catalyst such as Raney Nickel under a hydrogen atmosphere. The resulting amine is then subjected to a Sandmeyer-type reaction. Diazotization with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) followed by treatment with a chloride source will yield the intermediate 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one.

-

Final Chlorination: The final step involves the chlorination of the hydroxyl group of the side chain using thionyl chloride or a similar reagent to afford the target compound, 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.

Structural Characterization: A Predictive Analysis

The structural confirmation of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one would rely on a combination of spectroscopic techniques. Based on the analysis of structurally related compounds, the following spectral data can be predicted.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinolinone ring, the methyl group protons, and the protons of the chloroethyl side chain. The aromatic protons will appear as a complex pattern of doublets and triplets in the range of δ 7.0-8.0 ppm. The methyl protons at the 7-position will likely appear as a singlet around δ 2.4-2.6 ppm. The two methylene groups of the chloroethyl side chain will exhibit a triplet-of-triplets pattern, with the methylene group adjacent to the quinoline ring appearing slightly more downfield (around δ 3.0-3.5 ppm) than the terminal methylene group bearing the chlorine atom (around δ 3.6-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The carbonyl carbon of the quinolinone ring is expected to resonate at a low field (around δ 160-165 ppm). The aromatic carbons will appear in the δ 115-150 ppm region. The methyl carbon will have a chemical shift around δ 20-25 ppm. The two methylene carbons of the chloroethyl side chain will be observed in the aliphatic region (δ 30-50 ppm).

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aromatic-H | 7.0 - 8.0 (m) | 115 - 150 |

| C=O | - | 160 - 165 |

| -CH₃ | 2.4 - 2.6 (s) | 20 - 25 |

| -CH₂-Ar | 3.0 - 3.5 (t) | 30 - 40 |

| -CH₂-Cl | 3.6 - 4.0 (t) | 40 - 50 |

Table 1: Predicted NMR Spectroscopic Data for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[8]

Potential Biological Activities and Therapeutic Applications

The quinolinone scaffold is a well-established pharmacophore with a wide range of biological activities.[2][3][11] The specific substitutions on 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one suggest several potential therapeutic applications.

Caption: Potential therapeutic applications of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.

-

Anticancer Activity: Many quinolinone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[12][13] The chloroethyl group is a known alkylating agent, which could potentially interact with nucleophilic sites on biomolecules like DNA, leading to cytotoxicity in cancer cells. The 7-methyl group might influence the compound's lipophilicity and binding affinity to target proteins.

-

Antimicrobial Activity: Quinolones are famous for their antibacterial properties.[2] While 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is not a classic fluoroquinolone, the quinolinone core itself can exhibit antimicrobial effects.[3] Further investigation into its activity against various bacterial and fungal strains is warranted.

-

Anti-inflammatory and Antiviral Activity: The quinoline nucleus is also present in compounds with anti-inflammatory and antiviral activities.[1] The specific substitutions on the target molecule could modulate its interaction with enzymes and receptors involved in inflammatory and viral pathways.

The reactive 2-chloroethyl side chain also serves as a valuable synthetic handle for the creation of a library of derivatives. By reacting this group with various nucleophiles, a diverse range of compounds can be generated for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for a specific biological target.

Conclusion

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one represents a promising, yet underexplored, chemical entity. This guide has outlined a feasible synthetic pathway, predicted its key structural features, and highlighted its significant potential in drug discovery. The rich pharmacology of the quinolinone scaffold, combined with the specific functional groups of this molecule, makes it a compelling target for further research and development by scientists in academia and the pharmaceutical industry. The methodologies and insights presented herein provide a solid foundation for the synthesis and investigation of this and other novel quinolinone derivatives.

References

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.

- 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry.

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025). PMC.

- Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. (1990). PubMed.

- Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.

- (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)

- 2-chloro-7-methylquinoline synthesis. ChemicalBook.

- Synthesis of 7-chloroquinaldine. Mol-Instincts.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018).

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.

- Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.

- Supporting Inform

- 2-Chloro-3-(2-chloroethyl)quinoline|Research Chemical. Benchchem.

- Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8.

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.

- Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 Quinolyl)vinyl]Phenyl] Ethanone.

- 3-(2-Chloroethyl)quinoline hydrochloride. ChemScene.

- 6-Hydroxy-1-methylquinolin-2(1H)-one. Benchchem.

- Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv

- 3-(1-chloroethyl)quinoline 789437-69-0 wiki. Guidechem.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.

- 7-Chloro-3-hydroxyquinolin-2(1H)-one. PubChem.

- 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline. BuyersGuideChem.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI.

- Gas-phase esterification within a miniature ion trap mass spectrometer: mechanistic insight and diagnostic markers for quinolone screening. Analyst (RSC Publishing).

- Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. 2-Chloro-3-(2-chloroethyl)quinoline|Research Chemical [benchchem.com]

- 9. oaji.net [oaji.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 12. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Hydroxy-1-methylquinolin-2(1H)-one|CAS 69601-45-2 [benchchem.com]

3-(2-Chloroethyl)-7-methyl-2-quinolone (CAS: 73863-55-5): A Technical Guide to Reactivity and API Synthesis

Executive Summary

In modern drug discovery, the 2-quinolone (carbostyril) scaffold is recognized as a privileged pharmacophore, frequently deployed in the design of central nervous system (CNS) agents, kinase inhibitors, and atypical antipsychotics. 3-(2-chloroethyl)-7-methyl-2(1H)-quinolinone (CAS: 73863-55-5) serves as a highly specialized, bifunctional synthetic intermediate[1]. By combining the hydrogen-bonding capacity of the quinolone core with a highly reactive electrophilic alkyl chloride handle, this compound enables late-stage functionalization and the modular assembly of complex Active Pharmaceutical Ingredients (APIs).

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this intermediate in advanced organic synthesis.

Physicochemical Profiling

Understanding the baseline quantitative data of an intermediate is critical for calculating reaction stoichiometry, predicting solubility, and designing purification workflows.

Table 1: Quantitative and Physicochemical Data

| Property | Value / Description |

| IUPAC Name | 3-(2-chloroethyl)-7-methyl-1H-quinolin-2-one |

| CAS Number | 73863-55-5 |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol [2] |

| Structural Features | 2-quinolone core, 7-methyl substituent, 3-(2-chloroethyl) electrophilic handle |

| Typical Physical State | Solid powder |

| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, MeCN); insoluble in water |

Structural Significance & Workflow Integration

The architecture of 3-(2-chloroethyl)-7-methyl-2(1H)-quinolinone is intentionally designed for modular drug synthesis.

-

The 7-Methyl Group: Provides a lipophilic anchor that can enhance the blood-brain barrier (BBB) permeability of the final API. It also serves as a potential site for late-stage benzylic functionalization (e.g., via radical bromination).

-

The 2-Quinolone Core: Acts as a rigid, planar aromatic system capable of engaging in π−π stacking, while the lactam moiety acts as a dual hydrogen-bond donor/acceptor.

-

The 3-(2-Chloroethyl) Handle: A dedicated electrophilic site designed strictly for nucleophilic substitution ( SN2 ).

Workflow of 3-(2-chloroethyl)-7-methyl-2-quinolone in API synthesis.

Mechanistic Insights: Kinetic Optimization via the Finkelstein Reaction

The primary utility of CAS 73863-55-5 is its coupling with secondary amines (such as functionalized piperazines or piperidines). However, alkyl chlorides are notoriously sluggish electrophiles in SN2 reactions due to the high bond dissociation energy of the C-Cl bond.

To overcome this kinetic barrier, application scientists employ the Finkelstein reaction [3]. By introducing a catalytic amount of Sodium Iodide (NaI) into the reaction mixture, the alkyl chloride is converted in situ into a highly reactive alkyl iodide. Iodide is a vastly superior leaving group due to its larger atomic radius and greater polarizability. The reaction is driven forward by the differential solubility of halide salts in polar aprotic solvents[4].

SN2 amination mechanism utilizing Finkelstein reaction kinetics.

Experimental Methodology: Self-Validating Protocol

The following protocol details the SN2 amination of 3-(2-chloroethyl)-7-methyl-2(1H)-quinolinone. This method is designed as a self-validating system : the physical changes observed during the reaction directly confirm the underlying mechanistic steps.

Protocol: Catalytic Iodide-Assisted Amination

Objective: To couple the quinolone intermediate with a secondary amine to form a target pharmacophore.

Step-by-Step Procedure & Causality:

-

Solvent Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq (2.21 g, 10 mmol) of 3-(2-chloroethyl)-7-methyl-2(1H)-quinolinone in 20 mL of anhydrous Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent. It stabilizes the transition state of the SN2 reaction and leaves the nucleophile unsolvated (naked), drastically increasing its reactivity compared to protic solvents[4].

-

-

Base Addition: Add 2.5 eq (3.45 g, 25 mmol) of finely powdered, anhydrous Potassium Carbonate (K₂CO₃).

-

Causality: K₂CO₃ acts as a heterogeneous, non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the amine nucleophile.

-

-

Catalyst Addition (The Finkelstein Trigger): Add 0.2 eq (0.30 g, 2 mmol) of Sodium Iodide (NaI).

-

Causality: NaI initiates the halogen exchange. Self-Validation: The gradual appearance of a fine white suspension (NaCl or KCl) confirms that the chloride is being successfully displaced by the iodide[3].

-

-

Nucleophile Addition: Add 1.2 eq (12 mmol) of the target secondary amine dropwise at room temperature.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

-

Causality: 80°C provides the optimal thermal energy to overcome the SN2 activation barrier while remaining low enough to suppress competitive elimination ( E2 ) side reactions that would yield an unwanted vinyl-quinolone byproduct.

-

-

Workup & Isolation: Cool the reaction to room temperature and pour the mixture into 100 mL of ice-cold distilled water under vigorous stirring.

-

Self-Validation: The product, being highly lipophilic, will precipitate out of the aqueous phase, while the DMF, unreacted amine, and inorganic salts remain dissolved. Filter the solid, wash with cold water, and dry under vacuum.

-

Analytical Validation & QA

To ensure the scientific integrity of the synthesized API precursor, the isolated product must undergo rigorous analytical validation:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the complete consumption of the starting material (m/z 221.68) and the appearance of the target mass. The absence of the M+2 isotope peak (characteristic of chlorine) in the product confirms successful halogen displacement.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The diagnostic triplet of the -CH₂Cl protons (typically around δ 3.6 - 3.8 ppm) will shift upfield as they are converted into -CH₂-N protons, confirming the formation of the new carbon-nitrogen bond.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-(2-Chloroethyl)-7-methyl-2(1H)-quinolinone | CAS: 73863-55-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]

Properties of 3-substituted 7-methylquinolin-2(1H)-one derivatives

An In-Depth Technical Guide to the Properties of 3-Substituted 7-Methylquinolin-2(1H)-one Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic structure fundamental to numerous natural products and synthetic molecules with significant therapeutic value. Strategic substitution on this core allows for the fine-tuning of its physicochemical properties and biological activities. This guide focuses specifically on the 7-methylquinolin-2(1H)-one framework, exploring how modifications at the 3-position give rise to a diverse array of derivatives. We will delve into the synthetic strategies for accessing these compounds, their detailed spectroscopic characterization, and their wide-ranging biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. By synthesizing data from multiple studies, this document provides a comprehensive overview of structure-activity relationships (SAR) and offers detailed experimental protocols to empower further research and development in this promising area of medicinal chemistry.

The Quinolin-2(1H)-one Scaffold: A Cornerstone in Medicinal Chemistry

Quinolin-2(1H)-one, also known as carbostyril, consists of a fused benzene and pyridone ring system. This scaffold's structural rigidity and capacity for diverse chemical modifications make it a highly attractive starting point for drug design.[1] Derivatives of quinolin-2(1H)-one have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antiplatelet, and antimicrobial properties.[1][2]

Rationale for 7-Methyl and 3-Position Substitutions

The targeted derivatization of the quinolin-2(1H)-one core is a key strategy for optimizing its drug-like properties.

-

7-Methyl Group: The introduction of a methyl group at the 7-position serves multiple purposes. It can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, it can block a potential site of metabolism, thereby increasing the compound's in vivo half-life.

-

3-Position Substitution: The 3-position of the quinolin-2(1H)-one ring is a critical locus for introducing a wide variety of functional groups that directly interact with biological targets. The literature clearly demonstrates that the nature of the substituent at this position profoundly influences the molecule's pharmacological profile.[3] For instance, the presence of β-carbonyls at the 3-position has been linked to the ability of these compounds to penetrate the brain.[3]

Synthetic Strategies and Methodologies

The synthesis of 3-substituted 7-methylquinolin-2(1H)-one derivatives typically involves a two-stage approach: formation of the core heterocyclic system followed by functionalization at the C3 position.

Synthesis of the 7-Methylquinolin-2(1H)-one Core

A prevalent and effective method for constructing the quinolin-2(1H)-one core is through the acid-catalyzed cyclization of cinnamanilides, which can be readily prepared from substituted anilines and cinnamoyl chlorides.[1] This approach offers good yields and tolerates a range of functional groups.

Introduction of Substituents at the 3-Position

Once the 7-methylquinolin-2(1H)-one nucleus is formed, the 3-position can be functionalized through various established organic reactions. A common strategy involves a Vilsmeier-Haack reaction to introduce a formyl group (-CHO), creating a versatile 3-carbaldehyde intermediate.[4] This aldehyde can then serve as a handle for further elaboration, such as in Claisen-Schmidt condensations with ketones to form α,β-unsaturated carbonyl derivatives (chalcones), which are themselves a class of biologically active compounds.[4]

Diagram 1: General Synthetic Pathway

Caption: General synthetic route to 3-substituted 7-methylquinolin-2(1H)-one derivatives.

Experimental Protocol: Representative Synthesis of a 3-Chalcone Derivative

This protocol outlines the synthesis of an (E)-3-(3-oxo-3-phenylprop-1-en-1-yl)-7-methylquinolin-2(1H)-one derivative, adapted from established methodologies.[4]

Step 1: Synthesis of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

-

To a stirred solution of 7-methylquinolin-2(1H)-one (1.0 eq) in anhydrous dimethylformamide (DMF, 10 volumes), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it carefully into crushed ice with vigorous stirring.

-

Neutralize the solution with aqueous sodium bicarbonate (NaHCO₃).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the aldehyde intermediate.

Step 2: Synthesis of the 3-Chalcone Derivative

-

To a mixture of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq) and a substituted acetophenone (1.2 eq) in a 1:1 solution of H₂O/MeOH (10 volumes), add potassium hydroxide (KOH, 1.6 eq).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Collect the precipitate that forms by filtration.

-

Wash the solid several times with deionized water.

-

Purify the crude product by column chromatography (e.g., using an ethyl acetate/hexane gradient) to obtain the final chalcone derivative.

Physicochemical and Spectroscopic Properties

The structural elucidation of these derivatives relies heavily on standard spectroscopic techniques. The introduction of different substituents at the 3-position leads to predictable changes in their spectral data.

Structural Characterization

-

¹H NMR: In DMSO-d₆, the proton of the N-H group in the quinolinone ring typically appears as a broad singlet far downfield, often around δ 11.5-12.0 ppm.[1][5] The methyl protons at the 7-position resonate as a singlet around δ 2.3-2.5 ppm.[6] Protons of the aromatic rings appear in the δ 7.0-8.5 ppm region, with coupling constants characteristic of their substitution pattern.

-

¹³C NMR: The carbonyl carbon (C=O) of the quinolinone ring is typically observed around δ 160-162 ppm.[1] The methyl carbon appears at approximately δ 20-22 ppm.[6] Aromatic and vinylic carbons resonate in the δ 110-155 ppm range.

-

FTIR: A strong absorption band corresponding to the C=O stretching of the lactam group is a key diagnostic peak, typically found in the range of 1650-1670 cm⁻¹.[1] The N-H stretching vibration is observed as a broad band around 3100-3300 cm⁻¹.

Data Summary Table

| Property/Technique | Characteristic Feature | Typical Range/Value | Reference(s) |

| ¹H NMR (DMSO-d₆) | N-H Proton (singlet) | δ 11.5 - 12.0 ppm | [1][5] |

| C7-CH₃ Protons (singlet) | δ 2.3 - 2.5 ppm | [6] | |

| Aromatic Protons (multiplets) | δ 7.0 - 8.5 ppm | [7] | |

| ¹³C NMR (DMSO-d₆) | C=O Carbon | δ 160 - 162 ppm | [1][6] |

| C7-CH₃ Carbon | δ 20 - 22 ppm | [6] | |

| FTIR (KBr) | C=O Stretch (Lactam) | 1650 - 1670 cm⁻¹ | [1] |

| N-H Stretch | 3100 - 3300 cm⁻¹ | [5] |

Biological Activities and Structure-Activity Relationships (SAR)

The 3-substituted 7-methylquinolin-2(1H)-one scaffold has proven to be a fertile ground for the discovery of agents with diverse biological activities. The nature of the substituent at the 3-position is the primary determinant of the specific activity and potency.

Anticancer Activity

Numerous quinoline derivatives have been investigated as potential antitumor agents.[8][9]

-

Mechanism of Action: These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Cyclin-Dependent Kinase 9 (CDK9), and Topoisomerase IIβ.[6][10]

-

Structure-Activity Relationship (SAR): Studies suggest that introducing large, bulky, and often aromatic or heteroaromatic substituents at the 3-position can enhance antiproliferative activity.[9] For example, 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives have demonstrated favorable efficacy in liver cancer cells, with IC₅₀ values in the micromolar range. The presence of specific functional groups capable of forming hydrogen bonds with amino acid residues in the active site of target enzymes is often crucial for high potency.

Antimicrobial Activity

The quinolone core is famously associated with antibacterial agents (e.g., nalidixic acid).[3] While most commercial quinolone antibiotics are 4-oxo derivatives, the 2-oxo scaffold also exhibits significant antimicrobial potential.

-

Mechanism of Action: The antibacterial action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

-

SAR: The specific substituents at the 3-position can modulate the spectrum of activity (Gram-positive vs. Gram-negative) and potency. The introduction of groups that can chelate with magnesium ions in the enzyme's active site is a common strategy to enhance activity.

Other Reported Biological Activities

This versatile scaffold has been linked to a broad range of other therapeutic applications:

-

Anti-inflammatory: Certain derivatives, such as 7-hydroxy-6-methoxyquinolin-2(1H)-one, have shown high antioxidant and anti-inflammatory activities.[1]

-

Enzyme Inhibition: Beyond cancer-related kinases, these derivatives have been shown to inhibit other enzymes like phosphodiesterase 3 (PDE3), which has implications for cardiovascular diseases.[8]

-

Antiviral and Antimalarial: The 3-functionalized-2(1H)-quinolone pharmacophore has been reported to possess antiviral and antimalarial properties.[3]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, standardized in vitro assays are essential.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours at 37 °C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram 2: MTT Assay Experimental Workflow

Caption: Step-by-step workflow for the MTT cell viability assay.

Future Perspectives and Conclusion

The 3-substituted 7-methylquinolin-2(1H)-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The wealth of available synthetic methodologies allows for the creation of extensive compound libraries with diverse functionalities at the 3-position. Future research should focus on leveraging computational tools, such as molecular docking, to guide the rational design of derivatives with enhanced potency and selectivity for specific biological targets. Further exploration of this chemical space is likely to yield new lead compounds for treating a wide range of diseases, from cancer to infectious diseases. The combination of established synthetic accessibility and proven biological relevance ensures that these derivatives will remain an area of intense interest for medicinal chemists and drug development professionals.

References

- Vijayakumar, V. (2011). An Overview: The biologically important quninoline derivatives.

- Kumar, A., & Sharma, G. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.

-

Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, MDPI. [Link]

-

Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Academia.edu. [Link]

-

Reddy, T. R., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, PMC. [Link]

-

Reyes-Fermín, F., et al. (2022). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega, PMC. [Link]

-

Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

-

Abdel-Aziz, M., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, RSC Publishing. [Link]

-

Sang, Z., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Frontiers in Chemistry. [Link]

-

Matsuoka, Y., et al. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, MDPI. [Link]

-

Lv, P.-C., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, PMC. [Link]

-

Xu, F., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, PMC. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, MDPI. [Link]

-

Mathew, B., et al. (2016). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, Bentham Science. [Link]

-

PubChem. 3-Hydroxyquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]

-

Femi-Oyewo, M. N., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

-

de la Torre, M. C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData. [Link]

-

Chen, P.-H., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, MDPI. [Link]

-

Liu, X., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, PubMed. [Link]

-

Hussain, S., et al. (2021). One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. Arabian Journal of Chemistry. [Link]

-

Wawrzeńczyk-Bukała, A., et al. (2022). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, MDPI. [Link]

-

Pasanen, M., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]

Sources

- 1. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. mdpi.com [mdpi.com]

- 7. orientjchem.org [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Molecular Characterization and Synthetic Utility of 3-(2-Chloroethyl)-7-methylquinolinone

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of efficient active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, I frequently encounter challenges in designing robust synthetic pathways for central nervous system (CNS) therapeutics. 3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one (CAS: 73863-55-5) is a highly versatile, commercially available intermediate that solves many of these challenges.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven experimental workflows. By understanding the causality behind its reactivity, researchers can leverage this compound to synthesize complex, receptor-targeting derivatives with high yield and purity.

Physicochemical Profiling & Structural Dynamics

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its fundamental properties is required. The compound features a quinolinone core substituted with an electron-donating methyl group at the 7-position and a flexible, electrophilic 2-chloroethyl arm at the 3-position[1].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and analytical method development:

| Property | Value |

| Chemical Name | 3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one |

| CAS Registry Number | 73863-55-5 |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol |

| Core Scaffold | Quinolin-2(1H)-one (Lactam) |

| Reactive Functional Group | Primary Alkyl Chloride (2-chloroethyl) |

| Hydrogen Bond Donors | 1 (N-H of the lactam core) |

| Hydrogen Bond Acceptors | 1 (C=O of the lactam core) |

Data corroborated by commercial chemical synthesis databases[1][2][3].

Mechanistic Insights into Reactivity

To utilize this compound effectively, we must move beyond basic structural observations and analyze the causality of its chemical behavior.

Lactam-Lactim Tautomerism and Competing Nucleophiles

The quinolin-2(1H)-one core exists in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. In the presence of strong bases (e.g., Sodium Hydride), the nitrogen is deprotonated, creating an ambident anion. If the reaction is not carefully controlled, this internal nucleophile can attack the 2-chloroethyl group of an adjacent molecule, leading to unwanted dimerization or polymerization. Therefore, when utilizing the 2-chloroethyl group for external derivatization, the choice of a mild base is paramount to suppress the core's nucleophilicity.

The Electrophilic 2-Chloroethyl Arm

The primary alkyl chloride is primed for bimolecular nucleophilic substitution (Sₙ2). However, the two-carbon linker is susceptible to E2 elimination if subjected to harsh, sterically hindered bases (forming a vinyl group). Successful derivatization requires balancing nucleophilic strength against basicity.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (the "why") and an internal check to ensure the integrity of the reaction.

Protocol A: LC-MS/MS Characterization of the Precursor

Objective: Verify the integrity of the 2-chloroethyl group prior to synthesis, as premature hydrolysis to an alcohol is a common failure point during long-term storage.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (ACN).

-

Causality: ACN ensures complete solvation of the hydrophobic quinolinone core without risking solvolysis of the alkyl chloride, which can occur in protic solvents like methanol over time.

-

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water/ACN containing 0.1% Formic Acid.

-

Causality: Formic acid forces the lactam-lactim equilibrium toward the protonated lactam, ensuring robust ionization in the positive electrospray ionization (+ESI) mode.

-

-

Mass Spectrometry & Self-Validation: Scan in +ESI mode.

-

Validation Check: You must observe the protonated molecular ion [M+H]+ at m/z 222.0 . Crucially, you must also observe the M+2 isotope peak at m/z 224.0 in a strict 3:1 ratio . This isotopic signature is the self-validating proof that the Chlorine-35/Chlorine-37 atom is still covalently bound and has not degraded.

-

Protocol B: Sₙ2 Derivatization with an Arylpiperazine

Objective: Synthesize a CNS-active API intermediate by displacing the chloride with a secondary amine.

-

Reagent Assembly: In an oven-dried flask, combine 1.0 equivalent of 3-(2-chloroethyl)-7-methylquinolinone and 1.2 equivalents of the target arylpiperazine.

-

Solvent and Base Addition: Add anhydrous (10 mL/mmol) and 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃).

-

Causality: DMF is an aprotic polar solvent that solvates the potassium cations but leaves the piperazine nucleophile unsolvated and highly reactive, drastically lowering the Sₙ2 activation energy. K₂CO₃ acts as a mild proton sponge to neutralize the HCl byproduct, driving the reaction forward without causing E2 elimination of the chloride.

-

-

Thermal Activation: Heat the suspension to 80°C under a nitrogen atmosphere for 12 hours.

-

Workup and Isolation: Cool to room temperature and quench with ice water. The product typically precipitates. Filter, wash with water, and recrystallize from ethanol.

-

Validation Check: TLC (Silica, 9:1 DCM:MeOH) should show the disappearance of the starting material (high Rf) and the appearance of a new, highly UV-active spot (lower Rf due to the basic piperazine nitrogen).

-

Synthetic Derivatization Pathway

The following diagram illustrates the logical flow of the Sₙ2 derivatization protocol described above, mapping the transformation from the raw building block to downstream pharmacological applications.

Figure 1: Synthetic derivatization pathway of 3-(2-chloroethyl)-7-methylquinolinone via SN2 alkylation.

References

-

Matrix Fine Chemicals. "3-(2-CHLOROETHYL)-7-METHYL-1,2-DIHYDROQUINOLIN-2-ONE". Matrix Fine Chemicals Product Index. Available at: [Link]

Sources

- 1. 3-(2-Chloroethyl)-7-methyl-2(1H)-quinolinone | CAS: 73863-55-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 73863-55-5|3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 3. 3-(2-CHLOROETHYL)-7-METHYL-1,2-DIHYDROQUINOLIN-2-ONE | CAS 73863-55-5 [matrix-fine-chemicals.com]

In-Depth Technical Guide: Solubilization and Physicochemical Profiling of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one in DMSO

Executive Summary

The compound 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one (CAS: 73863-55-5) is a highly versatile heterocyclic intermediate frequently utilized in the synthesis of advanced pharmacophores, including antipsychotics and kinase inhibitors[1][2]. Like many quinolin-2(1H)-one (carbostyril) derivatives, it exhibits notoriously poor aqueous solubility and limited solubility in standard organic solvents. This insolubility is driven by the planar aromatic system and strong intermolecular hydrogen bonding inherent to the lactam core.

This whitepaper provides an authoritative guide on utilizing Dimethyl Sulfoxide (DMSO) as the optimal solvent system for this compound. By analyzing the solvation mechanics, thermodynamic solubility protocols, and downstream synthetic applications, this guide equips researchers with the actionable, field-proven methodologies required to handle this intermediate effectively.

Physicochemical Profiling & Solvation Mechanics

Understanding the structural nuances of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is critical for predicting its behavior in solution[3]. The molecule features three distinct domains:

-

The Quinolin-2(1H)-one Core: Acts as both a hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these molecules form highly stable, tightly packed dimers or polymeric chains, resulting in a high lattice energy that resists dissolution.

-

The 7-Methyl Group: Increases the overall lipophilicity (LogP) of the molecule, further driving down aqueous solubility.

-

The 3-(2-Chloroethyl) Group: A reactive electrophilic handle primed for nucleophilic substitution ( SN2 ) reactions[4].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one |

| CAS Number | 73863-55-5 |

| Molecular Formula | C12H12ClNO |

| Molecular Weight | 221.68 g/mol |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 1 (C=O) |

| Primary Functional Groups | Alkyl chloride, Lactam (Quinolinone), Aromatic ring |

The Role of DMSO in Solvation

DMSO is selected not merely for its general polarity, but for its specific physicochemical properties. As a polar aprotic solvent with a high dielectric constant ( ϵ≈46.7 ) and a strong dipole moment, the oxygen atom of the DMSO sulfoxide group acts as a potent hydrogen bond acceptor.

Mechanistic Causality: When the solid compound is introduced to DMSO, the solvent's oxygen atoms outcompete the native N-H···O=C dimerization inherent to the quinolinone crystal lattice. By forming a stable solvation shell around the N-H proton, DMSO effectively breaks the intermolecular bonds, collapsing the crystal lattice and driving the compound into solution.

Thermodynamic Solubility Assessment

To ensure reproducibility in biological assays or chemical synthesis, distinguishing between kinetic dissolution (how fast it dissolves) and thermodynamic solubility (the maximum concentration at equilibrium) is paramount. The following self-validating protocol ensures accurate determination of the compound's thermodynamic solubility in DMSO.

Caption: Workflow for determining the thermodynamic solubility of quinolinone derivatives in DMSO.

Protocol 1: Step-by-Step Thermodynamic Solubility Determination

-

Preparation of Saturated Suspension: Weigh approximately 10–15 mg of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one powder into a 1.5 mL low-bind Eppendorf tube. Add 500 µL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves to prevent water absorption).

-

Equilibration: Vortex the suspension vigorously for 1 minute. Place the tube in a thermomixer set to 25°C and agitate at 800 rpm for 24 hours.

-

Expert Insight: The 24-hour timeframe is critical. Shorter incubation times may only capture kinetic solubility, leading to supersaturated solutions that will unexpectedly precipitate upon storage or temperature fluctuations.

-

-

Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes at 25°C. This high-speed centrifugation ensures that micro-particulates are pelleted, preventing false-positive concentration readings.

-

Quantification & Validation: Carefully aspirate 50 µL of the clear supernatant. Perform serial dilutions in a solvent compatible with your mobile phase (e.g., 50:50 Acetonitrile/Water). Quantify the concentration using HPLC-UV against a pre-established standard curve.

-

Self-Validating Step: Monitor the chromatogram for secondary peaks. The 2-chloroethyl group can degrade via hydrolysis if the DMSO has absorbed atmospheric moisture. A single, clean peak confirms both solubility and chemical stability.

-

Downstream Application: Nucleophilic Substitution ( SN2 )

Once successfully solubilized in DMSO, the 3-(2-chloroethyl) moiety serves as an excellent electrophile for constructing larger, biologically active molecules. DMSO is the ideal solvent for this downstream step because it solvates cations (enhancing base solubility) while leaving nucleophilic anions relatively unsolvated, thereby drastically accelerating SN2 reaction rates.

Caption: Downstream synthetic application utilizing the 2-chloroethyl group for SN2 alkylation.

Protocol 2: General Alkylation Procedure

-

Reagent Assembly: To a reaction vial containing a known concentration of the 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one DMSO stock solution, add 1.2 equivalents of the target nucleophile (e.g., a piperazine derivative).

-

Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate ( K2CO3 ).

-

Expert Insight: K2CO3 is chosen specifically over stronger bases (like NaH or KOtBu) to act as an acid scavenger for the HCl byproduct. Stronger bases risk promoting an unwanted E2 elimination of the chloroethyl group, converting it into an unreactive vinyl group.

-

-

Reaction Execution: Seal the vial under an inert nitrogen atmosphere and heat the mixture to 60–80°C for 4–8 hours. Monitor the conversion via LC-MS.

-

Isolation: Once complete, cool the reaction to room temperature. Slowly pour the DMSO mixture into a 10-fold volume of ice-cold distilled water while stirring vigorously. The alkylated quinolinone product will precipitate out of the aqueous DMSO mixture and can be isolated via vacuum filtration.

Critical Considerations & Quality Control

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorption of atmospheric water will lower the solubility threshold of the quinolinone, leading to spontaneous precipitation. Always use septum-sealed anhydrous DMSO bottles.

-

Freeze-Thaw Cycles: DMSO freezes at 18.5°C. Storing stock solutions in standard refrigerators (4°C) or freezers (-20°C) will cause the solvent to freeze, forcing the compound out of solution. Upon thawing, the compound does not immediately redissolve. You must actively warm the solution to 25°C and vortex/sonicate until the solution is completely clear before use.

References

-

ChemSynthesis Database. "3-(2-chloroethyl)-7-methyl-2(1H)-quinolinone (73863-55-5)". Retrieved from:[Link]

-

Matrix Fine Chemicals. "3-(2-CHLOROETHYL)-7-METHYL-1,2-DIHYDROQUINOLIN-2-ONE". Retrieved from:[Link]

Sources

- 1. 73863-55-5|3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 2. 3-(2-Chloroethyl)-7-methyl-2(1H)-quinolinone | CAS: 73863-55-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 3-(2-CHLOROETHYL)-7-METHYL-1,2-DIHYDROQUINOLIN-2-ONE | CAS 73863-55-5 [matrix-fine-chemicals.com]

- 4. chemsynthesis.com [chemsynthesis.com]

The Strategic Advantage of 2-Chloroethyl Functionalized Quinolinones: An In-depth Technical Guide for Drug Development Professionals

Introduction: The Quinolinone Scaffold and the Power of the Chloroethyl Moiety

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic therapeutic agents.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically decorated with various functional groups to modulate pharmacological activity. Quinolinone derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][3][4]

The introduction of a 2-chloroethyl group, particularly at the N-1 position of the quinolinone ring, transforms this versatile scaffold into a highly reactive and valuable building block for drug discovery. The electrophilic nature of the chloroethyl group makes it a prime handle for a variety of chemical transformations, most notably nucleophilic substitution and intramolecular cyclization reactions. This functionality allows for the covalent modification of biological targets or the construction of more complex, fused heterocyclic systems, offering a gateway to novel chemical space and innovative therapeutic designs.[5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of 2-chloroethyl functionalized quinolinone building blocks for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Core Quinolinone Building Block

The construction of the foundational quinolinone ring system is a critical first step. The choice of synthetic route is often dictated by the desired substitution pattern on the carbocyclic and heterocyclic rings. Several classical named reactions provide robust and versatile methods for accessing these scaffolds.

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a powerful method that involves the condensation of anilines with β-ketoesters. A key feature of this reaction is the temperature-dependent regioselectivity, which allows for the selective formation of either quinolin-4(1H)-ones or quinolin-2(1H)-ones.

-

Causality Behind Experimental Choices: At lower temperatures (kinetic control), the reaction favors the formation of an enamine intermediate, which upon cyclization yields the 4-quinolone. At higher temperatures (thermodynamic control), the reaction proceeds through an anilide intermediate, leading to the 2-quinolone isomer. This control over the isomeric output is a significant strategic advantage in a synthetic campaign.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable quinolin-4(1H)-one form. This multi-step sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

-

Field-Proven Insight: While effective, the classical Gould-Jacobs reaction often requires high temperatures (>250 °C) for the cyclization step. Modern adaptations utilizing microwave irradiation can significantly reduce reaction times and improve yields, making this method more amenable to high-throughput synthesis for library generation.

Experimental Protocol: Synthesis of a Quinolin-4(1H)-one Core via Gould-Jacobs Reaction

This protocol describes a typical procedure for the synthesis of a substituted quinolin-4(1H)-one, which can then be functionalized.

Step 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate (DEEM)

-

To a round-bottom flask, add the substituted aniline (1.0 eq) and DEEM (1.1 eq).

-

Heat the mixture at 100-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting anilinomethylenemalonate intermediate will often solidify upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

The crude anilinomethylenemalonate from Step 1 is transferred to a high-boiling point solvent, such as diphenyl ether.

-

The mixture is heated to approximately 250 °C. The cyclization is typically complete within 30 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude quinolone product.

-

Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Saponification and Decarboxylation (Optional, for 4-hydroxyquinoline)

-

The crude ester from Step 2 is refluxed in an aqueous solution of sodium hydroxide (2 M) until hydrolysis is complete.

-

The solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The filtered and dried acid is then heated above its melting point until the evolution of CO2 ceases, yielding the 4-hydroxyquinoline.

Caption: General Synthetic Strategies for Quinolinone Cores.

Part 2: Functionalization via N-Alkylation to Install the 2-Chloroethyl Group

With the quinolinone core in hand, the next crucial step is the introduction of the 2-chloroethyl group. This is most commonly achieved via a nucleophilic substitution reaction at the ring nitrogen, which is a sufficiently nucleophilic site, especially when deprotonated by a suitable base.

-

Causality Behind Experimental Choices: The choice of base and solvent is critical for the success of this N-alkylation. A moderately strong base like potassium carbonate (K2CO3) is often sufficient to deprotonate the quinolinone nitrogen without causing unwanted side reactions. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it effectively dissolves the quinolinone salt and the alkylating agent, facilitating the SN2 reaction. 1-bromo-2-chloroethane is a common and cost-effective alkylating agent for this purpose; the bromine atom is more reactive and serves as the leaving group in the initial alkylation step.

Experimental Protocol: N-Alkylation of Quinolin-2(1H)-one

This protocol provides a reliable method for the synthesis of N-(2-chloroethyl)quinolin-2(1H)-one.

Materials:

-

Substituted Quinolin-2(1H)-one

-

1-Bromo-2-chloroethane

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the quinolin-2(1H)-one (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(2-chloroethyl)quinolin-2(1H)-one.

Caption: Workflow for N-alkylation of Quinolin-2(1H)-one.

Part 3: Chemical Reactivity and Synthetic Utility

The 2-chloroethyl functionalized quinolinone is not an end in itself, but rather a potent intermediate. Its synthetic value stems from the reactivity of the terminal chlorine, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and the construction of diverse molecular libraries for biological screening.

Nucleophilic Substitution Reactions

The primary application of this building block is as an electrophile for various nucleophiles. This provides a straightforward method for introducing diverse side chains, which is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[3]

-

Amines: Reaction with primary or secondary amines (e.g., piperazines, piperidines) yields N-substituted aminoethyl quinolinones. This is a common strategy in the development of antimalarial and anticancer agents, where a basic side chain is often crucial for activity.[3]

-

Thiols: Thiolates can displace the chloride to form thioethers, introducing sulfur-containing moieties.

-

Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry reactions.

Intramolecular Cyclization

A particularly powerful application is in the synthesis of fused heterocyclic systems. The chloroethyl group can act as an electrophilic partner in intramolecular cyclization reactions, leading to the formation of novel polycyclic structures. For instance, if another nucleophilic group is present on the quinolinone scaffold, an intramolecular cyclization can occur, forming a new ring fused to the quinolinone core. This is a key strategy for building complex scaffolds for drug discovery.[5]

Caption: Key Reaction Pathways of 2-Chloroethyl Quinolinones.

Part 4: Applications in Drug Discovery

The true value of 2-chloroethyl functionalized quinolinones is realized in their application as intermediates for molecules with therapeutic potential. The ability to easily introduce diverse functionalities allows for extensive Structure-Activity Relationship (SAR) studies.

| Derivative Class | Potential Therapeutic Area | Rationale for Chloroethyl Precursor |

| Aminoalkyl-quinolinones | Antimalarial, Anticancer | Introduction of basic side chains to mimic known pharmacophores (e.g., chloroquine) and enhance accumulation in acidic cellular compartments like the parasite's food vacuole or lysosomes in cancer cells.[3] |

| Fused Pyrazolo[4,3-c]quinolones | CNS agents, Immunomodulators | The chloroethyl group can be transformed into a hydrazino group, which can then undergo cyclization to form fused pyrazole rings, leading to novel polycyclic scaffolds with potential biological activity.[7] |

| Thioether-linked Quinolinones | Antimicrobial, Anticancer | Allows for the introduction of sulfur-containing moieties which can modulate lipophilicity and interact with different biological targets. |

Conclusion

2-Chloroethyl functionalized quinolinone building blocks represent a class of highly versatile and reactive intermediates with significant potential in drug discovery and development. Their synthesis, rooted in classical heterocyclic chemistry, is well-established, and the subsequent functionalization via the chloroethyl group offers a reliable and straightforward path to a vast chemical space. By understanding the principles of their synthesis and reactivity, researchers can strategically employ these building blocks to construct novel molecular architectures, optimize lead compounds, and ultimately accelerate the discovery of next-generation therapeutic agents.

References

- Méndez, D. C., et al. (2017). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. Journal of the Chemical Society, Perkin Transactions 1.

- Abdel-Wahab, B. F., et al. (2018).

- Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 5-13.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

- Szychta, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123.

-

ResearchGate. (n.d.). Synthetic utility of C-2 substituted quinoline. [Link]

-

UW Tacoma. (2022). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. [Link]

- Al-Omran, F., et al. (2008). Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Journal of Heterocyclic Chemistry, 45(6), 735-737.

- Sreevalli, M., et al. (2015). Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)-one dithiocarbamates. International Journal of Pharmaceutical Sciences and Research, 6(8), 3369-3375.

- Maniyan, M. I., et al. (2012). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10.

-

SlideShare. (2018). Preparation and Properties of Quinoline. [Link]

- Li, Y., et al. (2019). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 6(12), 1934-1939.

- El-Sayed, N. N. E., et al. (2020).

- Google Patents. (2012).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the IUPAC Nomenclature and Tautomerism of 3-(2-chloroethyl)-7-methyl-2-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the IUPAC nomenclature for the tautomeric forms of 3-(2-chloroethyl)-7-methyl-2-hydroxyquinoline. As a senior application scientist, this document synthesizes fundamental principles of organic chemistry with practical insights relevant to the fields of medicinal chemistry and drug development. We will delve into the structural nuances of this heterocyclic compound, the governing principles of its tautomeric equilibrium, and the systematic approach to its IUPAC naming, ensuring a thorough understanding for researchers and professionals.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are fundamental heterocyclic scaffolds in the pharmaceutical industry. The quinoline ring system is a key component in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.

Tautomerism in 2-Hydroxyquinolines: A Critical Consideration

A key chemical feature of 2-hydroxyquinolines is their existence in a dynamic equilibrium between two tautomeric forms: the enol form (2-hydroxyquinoline) and the keto form (quinolin-2(1H)-one). This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the concomitant shift of a double bond.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the quinoline ring. For the vast majority of 2-hydroxyquinoline derivatives, the equilibrium strongly favors the keto tautomer, quinolin-2(1H)-one.[1][2] This preference is attributed to the greater thermodynamic stability of the cyclic amide (lactam) in the keto form compared to the cyclic imidic acid (lactim) in the enol form.

The predominance of the quinolin-2(1H)-one tautomer is a critical factor in its chemical reactivity and biological interactions. Different tautomers can present distinct hydrogen bonding patterns and overall electronic distributions, which can significantly impact their binding to biological targets.

IUPAC Nomenclature of the Stable Tautomer

According to IUPAC nomenclature guidelines, when a compound can exist in multiple tautomeric forms, the name is assigned to the most stable tautomer. Given that the keto form of 3-(2-chloroethyl)-7-methyl-2-hydroxyquinoline is the predominant and more stable species, the IUPAC name is based on the quinolin-2(1H)-one structure.

The correct IUPAC name for the stable tautomer is:

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one

Step-by-Step Nomenclature Breakdown:

-

Parent Heterocycle: The core bicyclic structure is a quinoline ring where the nitrogen is at position 1 and the carbonyl group is at position 2. To indicate the presence of a double bond in the ring and a proton on the nitrogen, it is named quinolin-2(1H)-one. The (1H) specifies that the hydrogen is on the nitrogen atom.

-

Numbering: The numbering of the quinoline ring system is fixed, starting from the nitrogen atom as position 1 and proceeding around the heterocyclic ring and then the fused benzene ring.

-

Substituents:

-

A methyl group is located at position 7, hence 7-methyl.

-

A 2-chloroethyl group is attached to position 3, hence 3-(2-chloroethyl).

-

-

Assembly: The substituents are listed in alphabetical order (chloroethyl before methyl) preceding the parent name.

Visualizing the Tautomeric Equilibrium

The tautomeric equilibrium between the enol and keto forms can be visualized as follows:

Sources

Methodological & Application

Application Note: Synthesis of 3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one from Anilines

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Compound CAS: 73863-55-5 Molecular Formula: C₁₂H₁₂ClNO

Introduction & Mechanistic Rationale

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in antipsychotics, kinase inhibitors, and cardiovascular drugs [1]. The installation of a 3-(2-chloroethyl) side chain provides a versatile electrophilic handle for subsequent derivatizations, such as nucleophilic substitutions with diverse amines to generate highly functionalized drug candidates.

Synthesizing 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one directly from m-toluidine presents a regiochemical and functional challenge. While traditional Knorr or Vilsmeier-Haack cyclizations often yield 2-chloroquinoline derivatives or 4-methyl substituted quinolinones, the use of α-(methoxymethylene)-γ-butyrolactone circumvents these issues.

Mechanistic Causality:

-

Enamine Formation: The nucleophilic amine of m-toluidine attacks the highly electrophilic methoxymethylene carbon of the lactone, eliminating methanol to form a stable enamine intermediate.

-

Thermal Cyclization: Under high-temperature conditions (e.g., Dowtherm A at 250 °C), the enamine undergoes an intramolecular electrophilic aromatic substitution. Steric hindrance from the meta-methyl group of the toluidine directs the cyclization predominantly to the para position, establishing the 7-methylquinolinone regiochemistry. Concurrently, the lactone ring opens to yield a primary aliphatic alcohol: 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one.

-

Selective Chlorination: The aliphatic hydroxyl group is selectively chlorinated using thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF). The quinolin-2(1H)-one carbonyl is highly conjugated and stable under these conditions, preventing unwanted aromatization to a 2-chloroquinoline derivative.

Reaction Pathway

Figure 1: Three-step synthetic workflow for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.

Materials and Reagents

| Reagent | Equivalents | Role | Safety / Handling |

| m-Toluidine | 1.0 | Starting Material | Toxic, skin sensitizer. Handle in fume hood. |

| α-(Methoxymethylene)-γ-butyrolactone | 1.05 | Electrophile / Annulation Reagent | Irritant. Store at 2–8 °C. |

| Ethanol (Anhydrous) | - | Solvent (Step 1) | Flammable. |

| Dowtherm A (Biphenyl/Diphenyl ether) | - | High-boiling Solvent (Step 2) | Environmental hazard. Use robust reflux condenser. |

| Thionyl Chloride (SOCl₂) | 2.5 | Chlorinating Agent | Corrosive, reacts violently with water. |

| N,N-Dimethylformamide (DMF) | 0.05 | Catalyst (Vilsmeier intermediate) | Teratogen. |

| Chloroform (CHCl₃) | - | Solvent (Step 3) | Toxic, suspected carcinogen. |

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Enamine Intermediate

-

Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolve m-toluidine (10.7 g, 100 mmol) and α-(methoxymethylene)-γ-butyrolactone (13.4 g, 105 mmol) in 150 mL of anhydrous ethanol.

-

Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. The progress of the reaction can be monitored via TLC (Hexanes/EtOAc, 7:3), observing the disappearance of the m-toluidine spot.

-